5-Fluoro-8-nitroquinoline
Overview
Description
5-Fluoro-8-nitroquinoline is an organic compound with the chemical formula C9H5FN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .
Scientific Research Applications
5-Fluoro-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and functional materials.
Biology: Investigated for its potential biological activities, including antibacterial and antineoplastic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fluorescent dyes, photosensitive compounds, and other specialized materials
Future Directions
Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Mechanism of Action
Target of Action
5-Fluoro-8-nitroquinoline is a member of the quinoline family, which is known for its wide range of biological activities . The primary targets of quinoline compounds are often various enzymes, which they inhibit . .
Mode of Action
Quinoline compounds are known to interact with their targets, often enzymes, and cause changes that result in their biological activity . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline compounds are known to affect various biochemical pathways due to their broad spectrum of bio-responses .
Result of Action
Quinoline compounds are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-8-nitroquinoline plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their activity and function. For instance, the incorporation of a fluorine atom into the quinoline ring enhances the biological activity of the compound, making it a potent inhibitor of certain enzymes . The nitro group further contributes to its reactivity and interaction with biomolecules. Studies have shown that this compound can inhibit enzymes involved in bacterial and viral replication, making it a potential candidate for antimicrobial and antiviral therapies .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . It can induce cell cycle arrest and promote apoptosis in cancer cells, highlighting its potential as an anticancer agent. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, preventing their normal function . This binding can be attributed to the presence of the fluorine atom, which enhances the compound’s affinity for enzyme active sites. Additionally, the nitro group can participate in redox reactions, further modulating enzyme activity. The inhibition of enzymes by this compound can lead to downstream effects on cellular processes, including alterations in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects. These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that retain biological activity . These metabolites can further interact with cellular targets, contributing to the overall effects of this compound. Additionally, the compound can influence metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound can accumulate in certain tissues, including the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, including the nucleus and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its sites of action. In the nucleus, the compound can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, this compound can affect energy production and apoptosis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-8-nitroquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluoropyridine with nitric acid. This reaction typically requires controlled conditions, including specific reaction temperatures and times, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the presence of the fluorine and nitro groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride or other nucleophiles in polar aprotic solvents.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products where the fluorine atom is replaced by another substituent.
Reduction: 5-Fluoro-8-aminoquinoline.
Electrophilic Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 8-Nitroquinoline
- 5,8-Difluoroquinoline
- 5,8-Dinitroquinoline
Comparison: 5-Fluoro-8-nitroquinoline is unique due to the simultaneous presence of both fluorine and nitro groups on the quinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Fluoroquinoline lacks the nitro group, which significantly alters its reactivity and biological activity. Similarly, 8-Nitroquinoline does not have the fluorine atom, affecting its overall properties .
Properties
IUPAC Name |
5-fluoro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBTOAOYYTUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164963 | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152167-85-6 | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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